N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates. These intermediates are then coupled with a chromene derivative under specific reaction conditions.
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Furan and Thiophene Synthesis: : The furan-2-carboxylic acid hydrazide can be synthesized by reacting furan-2-carboxylic acid with hydrazine hydrate. Thiophene derivatives can be synthesized through the reaction of thiophene with various substituents under controlled conditions .
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Coupling Reaction: : The furan and thiophene intermediates are then coupled with a chromene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in dichloromethane for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can lead to the formation of furan-2-ylmethanol .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Known for its broad spectrum of biological activities.
Thiophene Derivatives: Such as 2-Butylthiophene, which is used in the synthesis of anticancer agents.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, thiophene, and chromene moieties, which confer distinct chemical reactivity and biological activities. This structural uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c21-15-9-18(24-17-5-2-1-4-14(15)17)19(22)20-10-13-8-12(11-25-13)16-6-3-7-23-16/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVRMYPCAFAWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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